

Irigenin anti-*Helicobacter pylori* efficacy vs antibiotics

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Compound Focus: Irigenin

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Efficacy and Selectivity Data Comparison

Compound / Therapy	Anti- <i>H. pylori</i> Activity (MIC/IC ₅₀)	Key Molecular Target	Selectivity Notes
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| **Irigenin** (from *Iris confusa*) | MIC: 15.63 µg/mL (for the most active polar fraction containing **irigenin**) [1] | IC₅₀: 2.07 ± 1.90 µM (vs. HpIMPDH) [1] | *H. pylori* Inosine-5'-monophosphate dehydrogenase (HpIMPDH) [1] | Highly selective for bacterial HpIMPDH (IC₅₀ >10 µM for human hIMPDH2) [1] | | **Clarithromycin** | N/A (standard antibiotic) | Bacterial protein synthesis (50S ribosomal subunit) | Resistance is a major global issue, leading to eradication failure [2] [3] | | **Levofloxacin** | N/A (standard antibiotic) | Bacterial DNA replication (DNA gyrase/topoisomerase) | Increasing resistance reported; often used as a salvage therapy [3] | | **Conventional Triple Therapy** (PPI + Clarithromycin + Amoxicillin/Metronidazole) | Eradication Rate: ~62% (10-day) to 66.3% (14-day) [3] | Multiple | Efficacy is compromised by rising antibiotic resistance [2] | | **Levofloxacin-based Triple Therapy** | Eradication Rate: ~62.7% (10-day) to 80.9% (14-day) [3] | Multiple | Used as an alternative when clarithromycin resistance is suspected [3] |

Detailed Experimental Data and Protocols

For research reproducibility, here are the detailed methodologies from the key study on **Irigenin**.

Anti-*H. pylori* Activity Assay (MTT Assay) [1]

- **Objective:** To determine the minimum inhibitory concentration (MIC) of the plant fractions and isolated compounds against *H. pylori*.
- **Strain:** *H. pylori* ATCC 700392.
- **Method:** The microwell dilution method was used. Bacterial viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay. Clarithromycin was used as the standard reference drug.
- **Key Result:** The polar fraction of *I. confusa*, which contains **irigenin**, exhibited significant anti-*H. pylori* activity with an MIC of 62.50 µg/mL [1].

Target-Specific Enzyme Inhibition Assay (HpIMPDPH) [1]

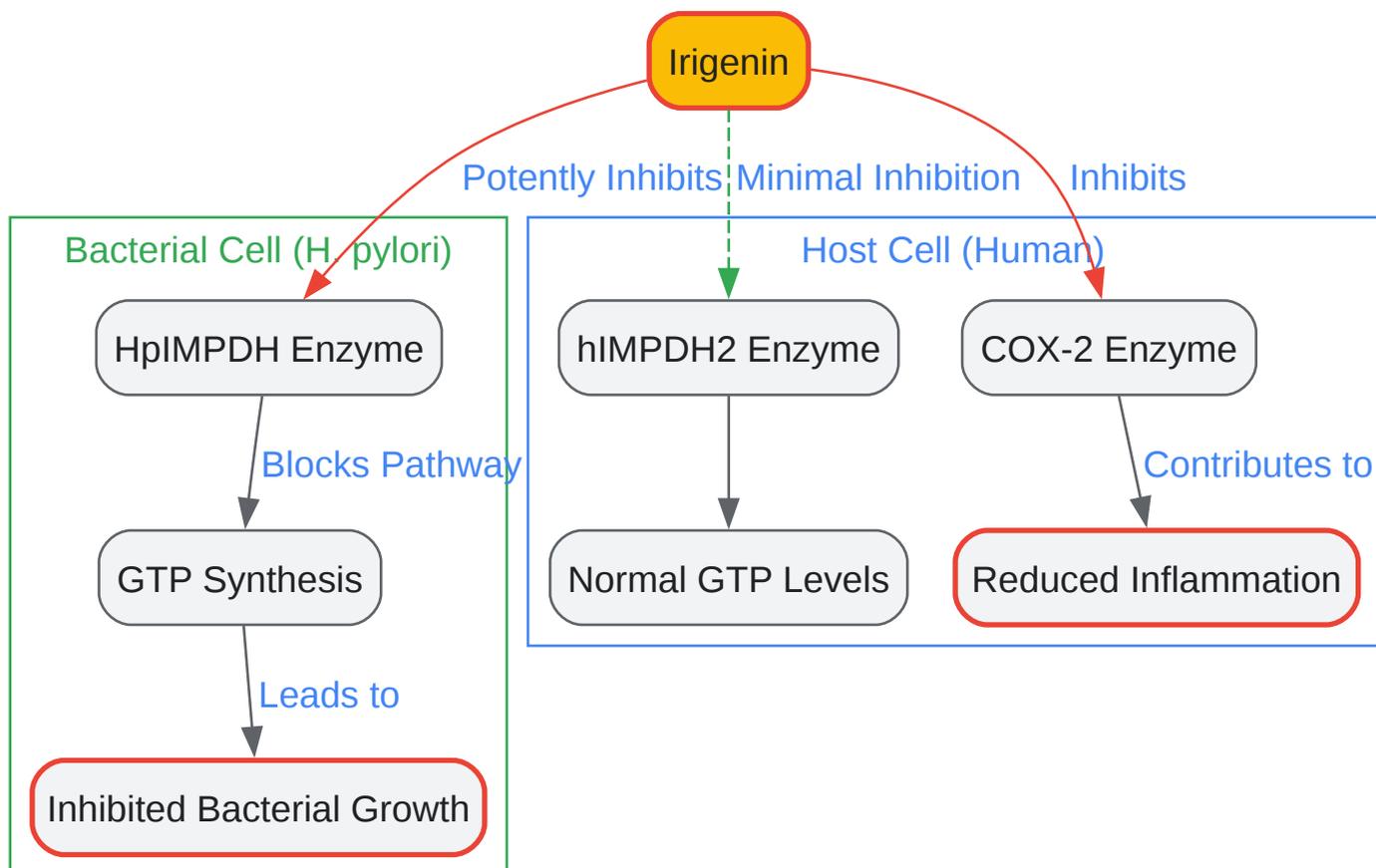
- **Objective:** To evaluate the selective inhibitory potential of the most active compound (**Irigenin**) against a crucial bacterial enzyme.
- **Target:** *H. pylori* inosine-5'-monophosphate dehydrogenase (HpIMPDPH), a key enzyme in the guanine nucleotide biosynthesis pathway essential for bacterial survival.
- **Method:** The inhibitory activity was tested against purified HpIMPDPH and, for selectivity, against the human isoform (hIMPDPH2). The IC₅₀ (half-maximal inhibitory concentration) was determined.
- **Key Result:** **Irigenin** showed a promising IC₅₀ of 2.07 ± 1.90 µM against HpIMPDPH, with low activity against hIMPDPH2 (IC₅₀ > 10 µM), confirming its selective antibacterial mechanism [1].

Anti-inflammatory Activity Assessment (COX Inhibition) [1]

- **Objective:** To assess the dual anti-*H. pylori* and anti-inflammatory potential, which is relevant for preventing *H. pylori*-associated complications like cancer.
- **Targets:** Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.
- **Method:** A colorimetric inhibitor screening assay kit was used. The inhibitory concentration (IC₅₀) for both COX-1 and COX-2 was measured, and the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) was calculated.
- **Key Result:** The polar fraction of *I. confusa* exhibited anti-inflammatory activity, with greater selectivity for COX-2 (SI of 2.34). **Irigenin** was identified as the most potent isolated compound in these assays [1].

Proposed Mechanism of Action of Irigenin

The experimental data suggests that **Irigenin**'s efficacy stems from a dual mechanism of action, which is visually summarized below.



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Conclusion for Research and Development

In summary, for researchers and drug development professionals:

- **Irigenin's Profile:** **Irigenin** is a novel natural lead compound with a **distinct and selective mechanism** (HpIMPDH inhibition) and possesses **dual antibacterial and anti-inflammatory properties** [1].
- **Advantage over Antibiotics:** Its selectivity for the bacterial enzyme may lead to a better safety profile by minimizing off-target effects on the human host, and this novel target could help overcome

existing antibiotic resistance [1].

- **Research Gap:** The current data is promising but preclinical. A direct efficacy comparison against a panel of contemporary antibiotic-resistant *H. pylori* clinical isolates is needed. Furthermore, its performance in animal models and human clinical trials remains to be established.

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